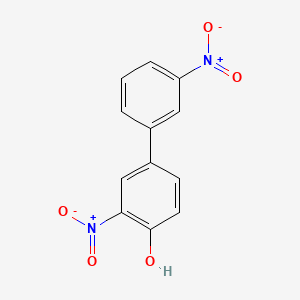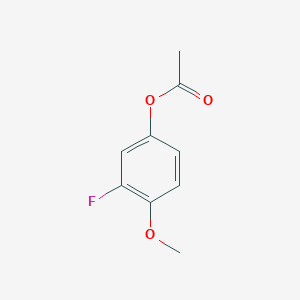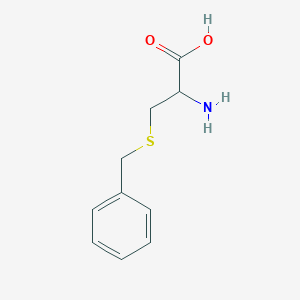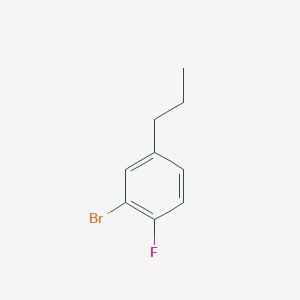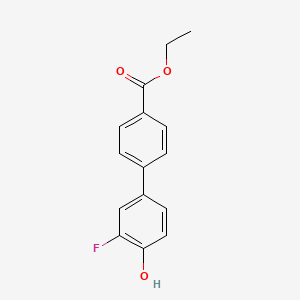
4-(Dichloromethyl)phenyl isocyanate, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethyl)phenyl isocyanate, 95%, is a chemical compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 181°C and a density of 1.02 g/cm3. 4-(Dichloromethyl)phenyl isocyanate is used as a reagent for various syntheses, as a catalyst in various industrial processes, and as a polymerization inhibitor. It is also used as an intermediate in the manufacture of polyurethane foams, coatings, and adhesives.
Scientific Research Applications
4-(Dichloromethyl)phenyl isocyanate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as amino acids, peptides, and organometallic compounds. It is also used as a catalyst in various industrial processes, such as the production of polyurethane foams and coatings. Additionally, 4-(Dichloromethyl)phenyl isocyanate is used as an intermediate in the manufacture of polyurethane foams, coatings, and adhesives.
Mechanism of Action
4-(Dichloromethyl)phenyl isocyanate is a reagent that is used in organic syntheses. It acts as a nucleophilic reagent and reacts with electrophiles to form products. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by a nucleophile. The nucleophile can be a variety of species, including water, alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
4-(Dichloromethyl)phenyl isocyanate is a highly reactive compound and is toxic if inhaled. It is also an irritant to the eyes and skin and can cause respiratory irritation. In addition, it can cause severe irritation and burns to the skin and eyes. It is also a mutagenic and carcinogenic substance, and long-term exposure to the compound can cause serious health effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Dichloromethyl)phenyl isocyanate for laboratory experiments is its high reactivity and versatility. It is a highly reactive compound and can be used to synthesize a wide range of compounds. However, it is also highly toxic and can cause serious health effects if inhaled, so it should be handled with care. Additionally, it is an irritant to the eyes and skin and can cause respiratory irritation, so protective clothing and equipment should be worn when working with the compound.
Future Directions
In the future, 4-(Dichloromethyl)phenyl isocyanate could be used in the development of new and improved polyurethane foams and coatings. Additionally, it could be used as a catalyst in various industrial processes to improve efficiency and reduce costs. It could also be used in the development of new and improved pharmaceuticals and other compounds. Finally, it could be used to develop more efficient and cost-effective syntheses of organic compounds.
Synthesis Methods
4-(Dichloromethyl)phenyl isocyanate can be synthesized from 4-chlorophenol and phosgene in the presence of a base catalyst. The reaction proceeds in three steps. First, the 4-chlorophenol is reacted with phosgene in the presence of a base catalyst to form 4-chlorophenyl isocyanate. Then, the 4-chlorophenyl isocyanate is reacted with hydrogen chloride to form 4-(dichloromethyl)phenyl isocyanate. Finally, the 4-(dichloromethyl)phenyl isocyanate is distilled to obtain the desired product.
properties
IUPAC Name |
1-(dichloromethyl)-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-8(10)6-1-3-7(4-2-6)11-5-12/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVXLSNCLNSBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)

![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)



![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)

